2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline is an organic compound that features a complex fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzo[d][1,3]dioxole derivatives with furo[2,3-b]quinoxaline precursors in the presence of catalysts can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine: Shares a similar fused ring system but with different heteroatoms.
(E)-N′-(Benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: Contains the benzo[d][1,3]dioxole moiety but differs in its functional groups and overall structure.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline is unique due to its specific arrangement of fused rings and the presence of both oxygen and nitrogen heteroatoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
922145-32-2 |
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Molecular Formula |
C17H10N2O3 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)furo[3,2-b]quinoxaline |
InChI |
InChI=1S/C17H10N2O3/c1-2-4-12-11(3-1)18-13-8-15(22-17(13)19-12)10-5-6-14-16(7-10)21-9-20-14/h1-8H,9H2 |
InChI Key |
APERBIZRDZXPPF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC4=NC5=CC=CC=C5N=C4O3 |
Origin of Product |
United States |
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